molecular formula C12H21NO3S B1375678 Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1373029-00-5

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1375678
M. Wt: 259.37 g/mol
InChI Key: RILLOTFCKKHEMJ-UHFFFAOYSA-N
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Description

Spirocyclic compounds like “Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate” are of growing interest in the field of medicinal chemistry due to their unique structural features . They provide a new area of chemical space with straightforward functional handles for further diversification .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar spirocyclic compounds can be synthesized using various methods . For instance, tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be used to synthesize ketohexokinase (KHK) inhibitors .

Scientific Research Applications

Synthesis and Molecular Structure

The compound is synthesized as a cyclic amino acid ester and characterized using spectroscopy and X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Enantioselective Synthesis

It serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists, highlighting its role in medicinal chemistry (Campbell et al., 2009).

Spirocyclic Compound Synthesis

The compound's derivatives are used in synthesizing spirocyclic 3-oxotetrahydrofurans, which are useful for preparing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

NMR Spectroscopy in Structural Analysis

NMR spectroscopy plays a crucial role in determining the absolute configuration of the compound's derivatives, contributing to the field of structural chemistry (Jakubowska et al., 2013).

Application in Drug Discovery Modules

This compound is used in constructing novel, multifunctional modules for drug discovery, demonstrating its versatility in pharmaceutical research (Li et al., 2013).

Future Directions

Spirocyclic compounds are of growing interest in the field of medicinal chemistry . Therefore, future research could focus on exploring the potential applications of this compound in drug discovery.

properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-7-12(8-13)9(6-14)4-5-17-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLOTFCKKHEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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